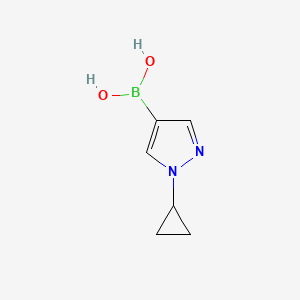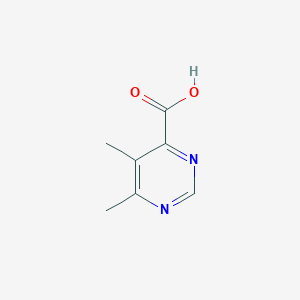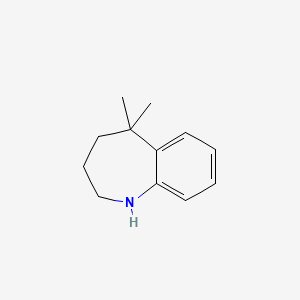
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Übersicht
Beschreibung
“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is a cyclic urea and used as a polar aprotic organic solvent . It is also used in the N-alkylation of chiral and O-alkylation of aldoses .
Synthesis Analysis
This compound can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Molecular Structure Analysis
The molecular formula of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is C6H12N2O . The molecular weight is 128.17 .Chemical Reactions Analysis
“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” include a boiling point of 146 °C/44 mmHg, a density of 1.06 g/mL at 25 °C, and a refractive index n20/D of 1.488 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A pivotal study by Soldatenkov et al. (2012) elaborates on the synthesis and molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives. This research provides insights into the rearrangement of 1,2,3,4-tetrahydroisoquinolinium quaternary salts, highlighting the conversion of these salts into tetrahydro-3-benzazepines through Stevens rearrangement. The study also details the structural analysis of these compounds using X-ray diffraction, establishing a foundation for understanding the chemical behavior and potential applications of such benzazepine derivatives (Soldatenkov et al., 2012).
Potential Antiparasitic Activity
Macías et al. (2016) explore tetrahydro-1-benzazepines as promising antiparasitic agents against chagas disease and leishmaniasis. Their study emphasizes the structural characteristics of epoxy-1-benzazepines and 1-benzazepin-4-ols, revealing variations in crystalline structures that could influence the efficacy of these compounds as antiparasitic drugs. This research underlines the importance of structural analysis in drug development, especially for treating neglected tropical diseases (Macías et al., 2016).
Enantioselective Synthesis for Drug Metabolites
Matsubara et al. (2000) focus on the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260. Their study demonstrates the synthesis of optical isomers of this compound and its metabolites, offering a methodological approach for producing stereoselective compounds. Such research is crucial for understanding the pharmacokinetics and pharmacodynamics of drug metabolites, potentially leading to the development of more effective and safer pharmaceutical agents (Matsubara et al., 2000).
Solid-phase Synthesis for GPCR-targeted Libraries
Boeglin et al. (2007) developed a solid-phase strategy for synthesizing di- and trisubstituted benzazepine derivatives, efficiently creating GPCR-targeted scaffolds. This approach facilitates the rapid generation of compound libraries for drug discovery, emphasizing the versatility and potential of benzazepine derivatives in medicinal chemistry (Boeglin et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCJWAKHJNQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



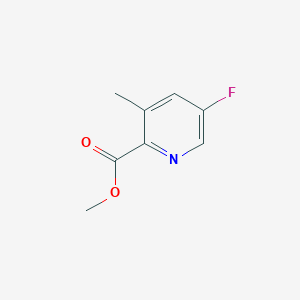
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)

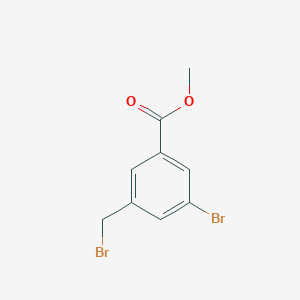


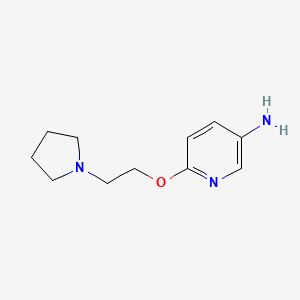
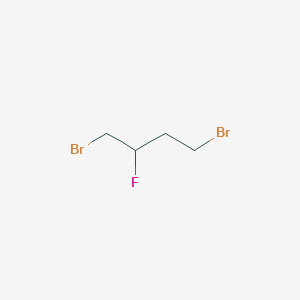
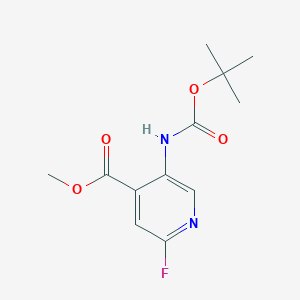
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)
